Cas no 874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)

2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 874754-38-8
- F3068-0230
- AKOS001175458
- 2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole
- 1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-
- STK738173
- KLGMXWNWIMAIEG-UHFFFAOYSA-N
- Z57841165
- 2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole
- 2-((4-(m-tolyloxy)butyl)thio)-1H-benzo[d]imidazole
- 2-[[4-(3-Methylphenoxy)butyl]thio]-1H-benzimidazole
- 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole
-
- インチ: 1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20)
- InChIKey: KLGMXWNWIMAIEG-UHFFFAOYSA-N
- ほほえんだ: C1(SCCCCOC2=CC=CC(C)=C2)NC2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 312.12963444g/mol
- どういたいしつりょう: 312.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 520.7±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.81±0.10(Predicted)
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3068-0230-20mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-25mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-2μmol |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-5μmol |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-75mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-3mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-4mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-5mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-15mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F3068-0230-10mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 関連文献
-
1. Book reviews
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
3. Book reviews
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazoleに関する追加情報
Professional Introduction to Compound with CAS No. 874754-38-8 and Product Name: 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole
The compound identified by the CAS number 874754-38-8 and the product name 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural features of this molecule, particularly the presence of a benzodiazole core and a sulfanyl group linked to a 3-methylphenoxybutyl chain, make it a promising candidate for further investigation.
Recent studies in the field of pharmacology have highlighted the importance of benzodiazole derivatives in the development of therapeutic agents. Benzodiazoles are well-known for their anxiolytic, sedative, and muscle relaxant properties, making them valuable in treating conditions such as anxiety disorders, insomnia, and epilepsy. The modification of the benzodiazole structure with additional functional groups can lead to compounds with enhanced pharmacological activity and improved pharmacokinetic profiles. In this context, the compound 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole represents an innovative approach to designing novel benzodiazole-based drugs.
The introduction of a sulfanyl group at the 4-position of the benzodiazole ring is particularly noteworthy. Sulfanyl groups are known to enhance the solubility and bioavailability of pharmaceutical compounds, which is crucial for their clinical efficacy. Additionally, sulfanyl-containing compounds have been shown to exhibit interesting interactions with biological targets, which may contribute to their therapeutic effects. The presence of a 3-methylphenoxybutyl chain further extends the molecular complexity of this compound, potentially influencing its binding affinity and selectivity towards specific receptors or enzymes.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the pharmacological properties of novel compounds with high accuracy. These computational tools can be used to analyze the interactions between 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole and biological targets such as GABA receptors, which are central to the mechanism of action of benzodiazoles. Such studies can provide valuable insights into the structure-activity relationships (SAR) of this compound and guide further optimization efforts.
In vitro studies have begun to explore the potential therapeutic applications of 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole. Initial results suggest that this compound may exhibit anxiolytic effects comparable to those of traditional benzodiazoles but with potentially improved side effect profiles. The unique structural features of this molecule may also make it a useful tool for investigating new mechanisms of action in central nervous system (CNS) disorders. Furthermore, its potential role in modulating other biological pathways remains an area of active research interest.
The synthesis of 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole presents several challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it possible to construct such molecules efficiently and with high purity. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions have been instrumental in building the key functional groups present in this compound. These synthetic strategies not only ensure high yields but also allow for modifications that can fine-tune its pharmacological properties.
The development of novel pharmaceutical agents is often hampered by issues related to drug metabolism and bioavailability. The structural features of 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole, particularly the presence of a lipophilic chain and a polar sulfanyl group, may influence its metabolic pathways and distribution within the body. Understanding these aspects is crucial for optimizing dosing regimens and minimizing potential side effects. Metabolic studies using computational models and experimental techniques can provide valuable data on how this compound is processed by the body.
The potential applications of 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole extend beyond traditional CNS therapies. Emerging research suggests that benzodiazole derivatives may have applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to modulate neurotransmitter systems could make them useful in slowing down disease progression or alleviating symptoms associated with these conditions. Further investigation into these potential applications could open up new avenues for therapeutic intervention.
Regulatory considerations play a critical role in the development and commercialization of new pharmaceutical agents. The safety and efficacy of 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole must be thoroughly evaluated through preclinical studies before it can be tested in human trials. These studies will provide critical data on its pharmacokinetic properties, potential side effects, and optimal dosing regimens. Compliance with regulatory guidelines ensures that patients receive safe and effective treatments.
In conclusion, the compound identified by CAS number 874754-38-8 and named 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole represents a significant advancement in pharmaceutical research. Its unique structural features make it a promising candidate for further investigation into various therapeutic applications. With continued research into its pharmacological properties, synthetic methodologies, metabolic fate, and regulatory aspects, this compound has the potential to contribute significantly to advancements in medicine.
874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole) 関連製品
- 89639-43-0(3-chlorocyclobutane-1,1-dicarboxylic acid)
- 136605-78-2(1-(2-cyclopropylphenyl)piperazine)
- 1805280-08-3(2,4-Diamino-6-(difluoromethyl)-3-(trifluoromethyl)pyridine)
- 850917-44-1(N-(2-{2-(4-chlorophenyl)-1H-indol-3-ylsulfanyl}ethyl)-2-(thiophen-2-yl)acetamide)
- 1804418-79-8(4-Cyano-5-(difluoromethyl)-3-methylpyridine-2-acetic acid)
- 927801-48-7(3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid)
- 1261817-03-1(2-Chloro-5-(trifluoromethyl)-4-(4-(trifluoromethyl)phenyl)pyridine)
- 2229334-24-9(tert-butyl 4-(3-hydroxypyrrolidin-3-yl)methyl-1H-imidazole-1-carboxylate)
- 2171583-13-2(5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane)
- 941880-18-8(N-(3,4-difluorophenyl)-2-(4-methylbenzamido)-4H,5H,6H-cyclopentad1,3thiazole-4-carboxamide)




